(4E)-4-[4-(pentyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a pentyl group attached to a phenyl ring, a methylene bridge, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and condensation reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
2,2’-Bipyridyl: A bidentate ligand used in transition metal catalysis and various inorganic syntheses.
Uniqueness
(4E)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pentyl group, methylene bridge, and oxazole ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4E)-4-[(4-pentoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H21NO3/c1-2-3-7-14-24-18-12-10-16(11-13-18)15-19-20(22-25-21(19)23)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3/b19-15+ |
InChI Key |
ZVKVRIBSGVOVKQ-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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